molecular formula C12H13BrN2O2 B8805231 tert-Butyl 6-bromo-1H-indazole-3-carboxylate CAS No. 865887-15-6

tert-Butyl 6-bromo-1H-indazole-3-carboxylate

Cat. No.: B8805231
CAS No.: 865887-15-6
M. Wt: 297.15 g/mol
InChI Key: VSLFHIMHDHPVST-UHFFFAOYSA-N
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Description

Tert-Butyl 6-bromo-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C12H13BrN2O2 and its molecular weight is 297.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

865887-15-6

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

tert-butyl 6-bromo-1H-indazole-3-carboxylate

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)10-8-5-4-7(13)6-9(8)14-15-10/h4-6H,1-3H3,(H,14,15)

InChI Key

VSLFHIMHDHPVST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NNC2=C1C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 6-bromoindazole-3-carboxylate was prepared from the acid by reaction with a 2-fold excess of di-tert-butyldicarbonate followed by treatment with sodium hydroxide. To a suspension of sodium hydride (60% mineral oil dispersion) (4.8 mmol) in tetrahydrofuran (40 mL) at 0° C. was slowly added a solution of tert-butyl 6-bromoindazole-3-carboxylate (4.0 mmol) in tetrahydrofuran (4 mL). After stirring for 0.5 h at 0° C., the mixture was cooled to −78° C. and a 1.7 M solution of tert-butyllithium in pentane (5.1 mmol) was added. After 0.5 h at −78° C., a solution of tetrahydropyran-4-one (5 mmol) in tetrahydrofuran (1 mL) was added dropwise. The mixture was stirred at −78° C. for 1 h and warmed to 0° C. The reaction mixture was quenched with saturated aqueous ammonium chloride and the mixture was partitioned between ethyl acetate (100 mL) and water (100 mL). The organic layer was separated, washed with brine (50 mL), dried (magnesium sulfate), and concentrated. The residue was purified by chromatography (70/30 ethyl acetate/hexanes) to yield 6-(4-hydroxytetrahydropyran-4-yl)-1H-indazole-3-carboxylic acid tert-butyl ester (68%) as a colorless solid.
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